2-[(2-Fluorophenyl)sulfanyl]benzaldehyde
Description
2-[(2-Fluorophenyl)sulfanyl]benzaldehyde (CAS: 83193-43-5, C₁₃H₉FOS, MW: 232.27) is a benzaldehyde derivative featuring a fluorophenylsulfanyl group at the ortho position.
Properties
Molecular Formula |
C13H9FOS |
|---|---|
Molecular Weight |
232.27g/mol |
IUPAC Name |
2-(2-fluorophenyl)sulfanylbenzaldehyde |
InChI |
InChI=1S/C13H9FOS/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H |
InChI Key |
ONMNPVQTDPLLBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2F |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural analogs and their distinguishing features:
Key Observations:
- In contrast, the fluorine atom in the target compound may facilitate halogen bonding, a feature exploited in drug design for targeted binding .
- Binding Interactions : Alkyl-substituted benzaldehydes (e.g., 3,4-dimethylbenzaldehyde) show strong binding to insect chemosensory proteins (e.g., Alin-CSP6), while fluorophenylsulfanyl derivatives may exhibit distinct interactions due to steric and electronic differences .
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